molecular formula C25H28O8 B1674984 Lobaric acid CAS No. 522-53-2

Lobaric acid

Cat. No.: B1674984
CAS No.: 522-53-2
M. Wt: 456.5 g/mol
InChI Key: JHEWMLHQNRHTQX-UHFFFAOYSA-N
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Comparison with Similar Compounds

Lobaric acid is unique among depsidones due to its potent biological activities and diverse therapeutic potential. Similar compounds include:

Properties

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWMLHQNRHTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200238
Record name Lobaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-53-2
Record name Lobaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of lobaric acid?

A1: Research suggests that this compound acts as a protease-activated receptor-2 (PAR2) antagonist. [, ] This interaction has been shown to influence various cellular processes, including inflammation, skin pigmentation, and skin barrier recovery. [, ]

Q2: How does this compound's interaction with PAR2 affect inflammation?

A2: this compound inhibits PAR2 activation, reducing the mobilization of intracellular calcium ions (Ca2+) in keratinocytes. [] This, in turn, leads to a decrease in the expression of pro-inflammatory cytokines like interleukin-8 and thymus and activation-regulated chemokine (TARC) induced by various stimuli like SLIGKV-NH2, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). []

Q3: What downstream signaling pathways are affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways, including: - NF-κB pathway: this compound inhibits TNF-α-induced NF-κB activity by preventing the degradation of IκB. [] - MAPK pathways: It suppresses the phosphorylation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein (MAP) kinase. [] - NLRP3 inflammasome activation: this compound inhibits the activation of the NLRP3 inflammasome, decreasing the production of IL-1β and IL-18, and reducing caspase-1 maturation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H28O8, and its molecular weight is 456.48 g/mol. []

Q5: What are the key spectroscopic characteristics of this compound?

A5: this compound exhibits maximum absorption at wavelengths of 287 nm and 303 nm. [] It doesn't display any fluorescence emission. [] Additionally, its 1H NMR spectrum has been thoroughly correlated using NOE difference spectroscopy. []

Q6: How does the pH of the environment affect this compound's solubility?

A6: this compound's solubility is pH-dependent. It shows the highest solubility in Brij 35 micelles at a pH of 12 (4.45 × 10−4 M). []

Q7: What are the reported anti-cancer effects of this compound?

A7: this compound has demonstrated anticancer activity against human cervix adenocarcinoma (HeLa) and colon carcinoma (HCT116) cells. [] It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the G2/M phase. [] These effects are mediated through the downregulation of B-cell lymphoma 2 (Bcl-2) and upregulation of cleaved poly (ADP-ribose) polymerase (PARP). []

Q8: Can this compound influence skin pigmentation?

A8: Yes, this compound has shown potential as a skin-lightening agent. It inhibits the transfer of melanosomes from melanocytes to keratinocytes, leading to a reduction in skin pigmentation. [] This effect is linked to its PAR2 antagonist activity. []

Q9: What is the role of this compound in skin barrier recovery?

A9: Studies using a hairless mouse model revealed that topical application of this compound can accelerate skin barrier recovery. [] This effect is attributed to its ability to regulate keratinocyte differentiation and inhibit PAR2 activation. []

Q10: What are the potential applications of this compound in managing the adverse effects of pesticides?

A10: Research suggests that this compound can mitigate the adverse effects of tetramethrin (Tm), a commonly used pesticide, on the estrous cycle in female rats. [] this compound administration was found to normalize hormonal levels, improve cell morphology, and restore the length of each estrous cycle phase in Tm-treated rats. []

Q11: Does this compound possess anti-genotoxic properties?

A11: Yes, in vitro studies using human lymphocytes have shown that this compound, along with diffractaic acid, lecanoric acid, and vulpinic acid, exhibits anti-genotoxic effects by reducing DNA damage induced by carbon tetrachloride. []

Q12: What are the potential implications of this compound's enzyme inhibitory activities?

A12: this compound shows inhibitory effects on various enzymes: - Cysteinyl-leukotriene formation: It inhibits the formation of cysteinyl-leukotrienes in guinea pig taenia coli. [] - β-glucuronidase: It displays significant inhibitory activity against β-glucuronidase. [] - Phosphodiesterase: It inhibits phosphodiesterase enzyme activity. [] - Protein tyrosine phosphatase 1B (PTP1B): this compound, along with its derivatives, displays significant PTP1B inhibitory activity. [] - α-glucosidase: While some studies suggest this compound lacks α-glucosidase inhibitory potential [], others highlight its potent inhibitory activity against this enzyme. []

Q13: What is known about the toxicity profile of this compound?

A13: While this compound shows promise in various preclinical studies, its toxicity profile requires further investigation. One study indicated potential toxicity towards human glioblastoma and rat primary cerebral cortex cells. [] Further research is crucial to determine safe and effective doses for potential therapeutic applications.

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